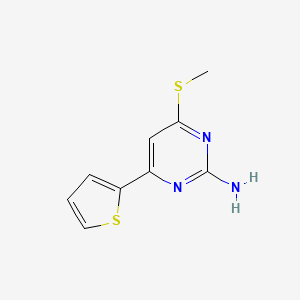
4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 4-position and a thiophen-2-yl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid derivative and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are performed in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain enzymes or receptors.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, aiding in the design of bioactive compounds.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Electronic Properties: In materials science, its electronic properties are leveraged to enhance the performance of electronic devices through efficient charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfanyl)-6-phenylpyrimidin-2-amine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
4-(Methylsulfanyl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
4-(Ethylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both the methylsulfanyl and thiophen-2-yl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall performance in various applications, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
832075-83-9 |
|---|---|
Molekularformel |
C9H9N3S2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H9N3S2/c1-13-8-5-6(11-9(10)12-8)7-3-2-4-14-7/h2-5H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
XFKFXTSIDLFEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC(=C1)C2=CC=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


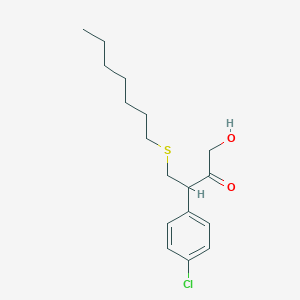

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

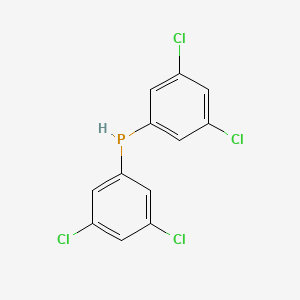
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
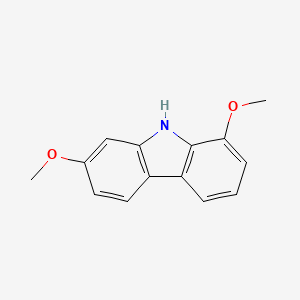

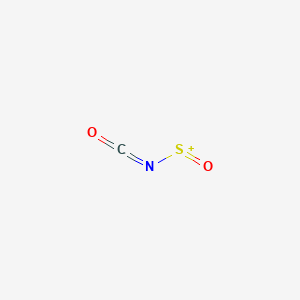

![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
